molecular formula C14H11NO B181609 1-Phenyloxindole CAS No. 3335-98-6

1-Phenyloxindole

Cat. No.: B181609
CAS No.: 3335-98-6
M. Wt: 209.24 g/mol
InChI Key: OWPNVXATCSXTBK-UHFFFAOYSA-N
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Description

1-Phenyloxindole, also known as this compound, is a heterocyclic compound with the molecular formula C14H11NO. It is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring (indole) with a phenyl group attached to the nitrogen atom. This compound is known for its diverse applications in medicinal chemistry, materials science, and organic electronics .

Scientific Research Applications

1-Phenyloxindole has a wide range of applications in scientific research:

Safety and Hazards

Phenyloxindole should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . It is recommended to ensure adequate ventilation and evacuate personnel to safe areas during handling .

Future Directions

Phenyloxindole is primarily used as a building block in the synthesis of various pharmaceuticals and organic compounds . The market for Phenyloxindole is expected to grow, indicating its increasing importance in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyloxindole can be synthesized through various methods. One common approach involves the palladium-catalyzed cyclization of α-chloroacetanilides to oxindoles. This method uses 2-(di-tert-butylphosphino)biphenyl as a ligand and triethylamine as a stoichiometric base . Another method involves the titanium-catalyzed chemo- and enantioselective indole oxidation using hydrogen peroxide as a green terminal oxidant .

Industrial Production Methods: Industrial production of phenyloxindole typically involves large-scale synthesis using palladium-catalyzed reactions due to their high efficiency and yield. The choice of catalyst, ligand, and base is crucial for optimizing the reaction conditions and achieving high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyloxindole undergoes various chemical reactions, including:

    Oxidation: The carbonyl group in phenyloxindole can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings in phenyloxindole can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxindoles and indoles, which have significant applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

1-Phenyloxindole can be compared with other similar compounds such as:

This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-phenyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPNVXATCSXTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310944
Record name 1-Phenyloxindole
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3335-98-6
Record name 1,3-Dihydro-1-phenyl-2H-indol-2-one
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Record name 1-Phenyloxindole
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Record name 3335-98-6
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Record name 1-Phenyloxindole
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Record name 2H-Indol-2-one, 1,3-dihydro-1-phenyl
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Record name 1-PHENYLOXINDOLE
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Synthesis routes and methods I

Procedure details

To a solution of commercially available 1-phenyl-1H-indole-2,3-dione (10.10 g, 45.7 mmol) in ethylene glycol (125 mL) is added powdered potassium hydroxide (7.4 g, 112 mmol), hydrazine hydrate (16.35 mL) and water (4 mL). The reaction is heated to 160° C. for 1.5 hr after which it is cooled to room temperature, made acidic with conc. hydrochloric acid, diluted with water and the resulting solids are collected by filtration. The solid is washed with water, dissolved in dichloromethane, dried and the solvent removed to give the 1-phenyl-1H-indol-2-one (8.6 g, 90% yield) as a solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
16.35 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound is prepared in accordance with the procedures described in Latrell, Bartmann, Granzier DE 2 707 268 (1978) as follows. A solution of diphenylamine (40 g, 237 mmol) and triethylamine (66.1 mL, 474 mmol) in toluene (65 mL) is added dropwise to a solution of chloroacetyl chloride (20.7 mL, 260 mmol) in toluene (40 mL) while cooling in an ice-water bath. The cold bath is removed and the reaction mixture is heated at 55-65° C. for 3 hr. The cooled reaction mixture is diluted with toluene (100 mL), filtered and the filtrate concentrated to give 2-chloro-N,N-diphenylacetamide (24.4 g, 42% yield) as a light brown solid. NMR (CDCl3) 7.56-7.19 (10H, m), 4.01 (2H, s).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
66.1 mL
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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